Perfluoro-1,3-dimethylcyclohexane

Beschreibung

Systematic Nomenclature and Structural Identification

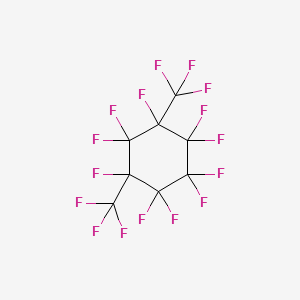

The systematic identification of this compound begins with its standardized chemical nomenclature, which reflects both its structural complexity and its position within established chemical classification systems. The compound carries the Chemical Abstracts Service registry number 335-27-3, providing a unique identifier that facilitates precise referencing across scientific literature and industrial applications. Its molecular formula, represented as C₈F₁₆, indicates the presence of eight carbon atoms and sixteen fluorine atoms, corresponding to a molecular weight of 400.0601 atomic mass units.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane, which precisely describes the fluorination pattern and substitution arrangement within the cyclohexane ring structure. Alternative nomenclature includes decafluoro-1,3-bis(trifluoromethyl)cyclohexane and cyclohexane, perfluoro-1,3-dimethyl-, demonstrating the various systematic approaches to describing this complex fluorinated structure. Commercial designations such as Flutec PP3 and FLUTEC PP3102 provide industry-specific identifiers that facilitate procurement and application specification.

The structural architecture of this compound centers on a six-membered carbon ring with complete fluorine substitution of all hydrogen atoms, combined with trifluoromethyl groups at the 1 and 3 positions. This arrangement creates a highly symmetrical molecule with distinctive steric and electronic properties that distinguish it from both its hydrocarbon precursor and other perfluorinated cyclohexane derivatives. The compound's International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key, LOQGSOTUHASIHI-UHFFFAOYSA-N, provides a unique digital fingerprint for computational chemistry applications and database searches.

Table 1: Fundamental Chemical Properties of this compound

Historical Context of Fluorocarbon Development

The development of this compound must be understood within the broader historical context of fluorocarbon chemistry evolution, which spans more than a century of scientific advancement and industrial innovation. The foundation of organofluorine chemistry traces back to 1862, when Alexander Borodin conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the fundamental principles that would eventually enable the synthesis of complex perfluorinated compounds. This pioneering work, though initially limited in scope, demonstrated the unique chemical behavior of fluorine-containing organic molecules and laid the groundwork for future developments in the field.

The period surrounding World War II marked a critical acceleration in fluorocarbon development, driven primarily by the strategic requirements of the Manhattan Project for uranium enrichment processes. The need to handle uranium hexafluoride, an extremely corrosive and reactive material, necessitated the development of chemically inert coolants and sealants capable of withstanding exposure to this challenging compound. This urgent military requirement catalyzed the development of large-scale fluorocarbon production methods, transforming what had been primarily laboratory curiosities into industrially relevant materials with significant commercial potential.

The Fowler process emerged as a pivotal technological breakthrough that enabled the large-scale manufacture of fluorocarbons, including compounds structurally related to this compound. This process employs cobalt trifluoride as a fluorinating agent, moderating the extreme reactivity of elemental fluorine to enable controlled fluorination of hydrocarbon substrates. The development specifically mentions the synthesis of perfluorodimethylcyclohexane as a mixture of 1,3-isomer and 1,4-isomer, directly connecting to the historical development of this compound manufacturing capabilities. The process operates through a two-stage mechanism, first regenerating cobalt trifluoride from cobalt difluoride using elemental fluorine, then utilizing the cobalt trifluoride to fluorinate hydrocarbon feedstock at elevated temperatures.

Table 2: Historical Milestones in Fluorocarbon Development

The evolution from laboratory-scale synthesis to industrial production involved significant technological innovations in handling and processing highly reactive fluorine-containing reagents. The electrochemical fluorination process, developed by Simons but not reported until 1949 due to wartime security restrictions, provided an alternative route to fluorocarbon production that complemented the Fowler process. These parallel development paths established the technological foundation necessary for producing specialized compounds like this compound with the precision and scale required for industrial applications.

Position Within Perfluorinated Cyclohexane Derivatives

This compound occupies a distinctive position within the family of perfluorinated cyclohexane derivatives, representing a balance between structural complexity and functional optimization that distinguishes it from simpler and more complex analogs. The fundamental parent compound, perfluorocyclohexane, serves as the basic structural template with the molecular formula C₆F₁₂ and a molecular weight of 300.05 atomic mass units. This simpler analog exhibits many of the characteristic properties of perfluorinated compounds, including chemical inertness and thermal stability, but lacks the additional functionalization provided by the trifluoromethyl substituents present in this compound.

The comparison with perfluoro-1,4-dimethylcyclohexane reveals the subtle but significant effects of positional isomerism within this compound class. Perfluoro-1,4-dimethylcyclohexane shares the same molecular formula C₈F₁₆ and molecular weight of 400 atomic mass units with this compound, but exhibits distinctly different physical properties due to the altered spatial arrangement of the trifluoromethyl substituents. The 1,4-isomer displays a boiling point of 102°C and a melting point of -80°C, along with a density of 1.838 g/mL and a partition coefficient of 6.6. These properties demonstrate how positional changes in substituent arrangement can significantly influence the practical characteristics of perfluorinated compounds while maintaining the same overall molecular composition.

The applications profile of this compound reflects its optimized position within the perfluorinated cyclohexane family, serving specialized roles as a heat transfer agent, dielectric fluid, and perfluorocarbon tracer. These applications leverage the compound's unique combination of thermal stability, electrical insulation properties, and detectability at extremely low concentrations. The heat transfer application capitalizes on the compound's ability to remain stable at elevated temperatures while efficiently conducting thermal energy, making it valuable in specialized cooling systems where conventional heat transfer fluids might decompose or react with system components.

Table 3: Comparative Properties of Perfluorinated Cyclohexane Derivatives

The specialized tracer applications of this compound exemplify the advanced capabilities enabled by its specific structural arrangement within the perfluorinated cyclohexane family. Common to other cyclic perfluorocarbons, this compound can be detected at extremely low concentrations, making it ideal for environmental monitoring, leak detection, and flow tracing applications where minute quantities must be reliably identified and quantified. This detectability, combined with the compound's chemical inertness and environmental stability, positions it as a valuable tool for scientific research and industrial monitoring applications that require long-term stability and precise analytical tracking.

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F16/c9-1(7(19,20)21)3(11,12)2(10,8(22,23)24)5(15,16)6(17,18)4(1,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQGSOTUHASIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036926 | |

| Record name | Perfluoro-1,3-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

335-27-3 | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(1,3-dimethylcyclohexane) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-1,3-dimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODIMETHYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1Y54IOL0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Overview

The Fowler process involves two sequential steps:

Synthesis of Cobalt(III) Fluoride

Cobalt(II) fluoride (CoF₂) is fluorinated at elevated temperatures to produce cobalt(III) fluoride (CoF₃):

$$

2\,\text{CoF}2 + \text{F}2 \rightarrow 2\,\text{CoF}_3 \quad

$$

This reaction is typically conducted at 300–400°C under anhydrous conditions to prevent hydrolysis.Fluorination of Hydrocarbon Feedstock

The hydrocarbon precursor—commonly meta-xylene (C₆H₄(CH₃)₂)—is vaporized and reacted with CoF₃ in a gas-phase reactor:

$$

\text{C}6\text{H}4(\text{CH}3)2 + 28\,\text{F}2 \xrightarrow{\text{CoF}3} \text{C}8\text{F}{16} + 16\,\text{HF} \quad

$$

Meta-xylene is preferred over 1,3-dimethylcyclohexane due to its lower fluorine consumption and higher yield. The reaction proceeds via radical intermediates, with CoF₃ acting as both a catalyst and fluorine donor.

Process Advantages and Challenges

- Advantages :

- Challenges :

Alternative Synthetic Routes and Modifications

While the Fowler process remains dominant, niche applications have spurred methodological refinements:

Solvent-Free Fluorination

Recent patents describe fluorination using nitrogen trifluoride (NF₃) as a milder fluorinating agent, though yields of this compound remain suboptimal compared to the Fowler process.

Industrial-Scale Production Data

The table below summarizes key parameters for this compound synthesis via the Fowler process:

| Parameter | Value/Range | Reference |

|---|---|---|

| Starting Material | Meta-xylene | |

| Fluorinating Agent | CoF₃ | |

| Reaction Temperature | 400–500°C | |

| Pressure | Atmospheric | |

| Yield (Purity) | >80% (GC) | |

| Byproduct | HF |

Quality Control and Characterization

Post-synthesis, the compound is purified via fractional distillation under reduced pressure (boiling point: 101–102°C). Analytical methods include:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Perfluoro-1,3-dimethylcyclohexane is a fluorocarbon liquid, a perfluorinated derivative of 1,3-dimethylcyclohexane, and is chemically and biologically inert . It is also thermally stable to over 400 °C . It appears as a clear, colorless liquid . F2 Chemicals Ltd identifies the main use category as industrial and professional .

Properties

This compound has several notable properties :

- It has a relatively high density .

- It has low viscosity and low surface tension , allowing it to evaporate rapidly.

- It acts as a relatively good solvent for gases , but a poor solvent for solids and liquids.

- It can be detected at extremely low concentrations, making it useful as a tracer .

- It is soluble in aliphatic and chlorinated hydrocarbons but insoluble in water .

Additional properties include :

- Molecular mass: ≈ 400 g/mol

- Melting point: ≈ -70 °C

- Boiling point: ≈ 102 °C

- Critical temperature: ≈ 241.6 °C

- Decomposition temperature: ≈ 400 °C

- Vapor pressure: ≈ 4.8 kPa

- Critical pressure: ≈ 18.8 bar

- Relative density: ≈ 1.828

Applications

This compound has a variety of applications, including:

- Heat transfer agent

- Dielectric fluid

- Perfluorocarbon tracer

- The preparation of amorphous fluorocarbon films by plasma polymerization

- Hydroformylation of linear terminal alkenes using rhodium-based catalysts under fluorous biphasic conditions in the presence and absence of toluene

- Useful as substitutes for the vitreous or aqueous of the eye, and as transparentizing agents in the cornea or

Wirkmechanismus

Perfluoro-1,3-dimethylcyclohexane exerts its effects primarily through its physical properties rather than chemical interactions. Its high thermal stability and inertness allow it to function effectively in various applications without undergoing chemical changes .

Vergleich Mit ähnlichen Verbindungen

Perfluoro-1,3-dimethylcyclohexane belongs to the perfluoroalkyl substance (PFAS) family, which includes linear, cyclic, and aromatic fluorocarbons. Below, it is compared to structurally analogous compounds in terms of physicochemical properties, applications, and toxicity.

Physicochemical Properties

Table 1 summarizes key properties of PDCH and related fluorocarbons:

| Property | PDCH (C₈F₁₆) | Perfluorohexane (C₆F₁₄) | Perfluorodecalin (C₁₀F₁₈) | Perfluoro(methyl-decalin) (C₁₁F₂₀) | Perfluoroperhydrophenanthrene (C₁₄F₂₄) |

|---|---|---|---|---|---|

| Molecular Weight (g/mol) | 400.06 | 338 | 462 | 512 | 574 |

| Boiling Point (°C) | 102 | 50–60 | 142 | 155 | 194 |

| Density (g/cm³) | 1.828 | ~1.7 | ~1.7 | ~1.7 | ~1.7 |

| Viscosity (mm²/s) | 1.05 | 0.4 | 2.66 | 3.25 | 4.84 |

| Vapor Pressure (mmHg) | 36 | 232 | 6.6 | 2.175 | <1 |

| Refractive Index | 1.2895 | N/A | N/A | N/A | N/A |

Key Observations :

- Volatility : Perfluorohexane (C₆F₁₄) has the lowest boiling point (50–60°C) and highest vapor pressure (232 mmHg), making it suitable for low-temperature applications .

- Thermal Stability : Higher molecular weight compounds (e.g., perfluoroperhydrophenanthrene, C₁₄F₂₄) exhibit superior thermal resistance (boiling point: 194°C) .

- Viscosity : PDCH’s intermediate viscosity (1.05 mm²/s) balances fluidity and solvent capacity, unlike highly viscous perfluoroperhydrophenanthrene (4.84 mm²/s) .

Toxicity and Biocompatibility

- Retinal Toxicity : Intravitreal injection of PDCH in rabbits causes mitochondrial degradation and cytoplasmic vacuolation, whereas perfluorodecalin induces severe membrane damage and nuclear atypia .

- Environmental Persistence : PDCH’s perfluorinated structure contributes to environmental persistence, similar to perfluorodecalin and perfluoroperhydrophenanthrene .

Commercial and Industrial Use

- Cosmetics : PDCH is a secondary ingredient in cosmetics (505 mg/g), while perfluorodecalin dominates formulations (841 mg/g) due to higher encapsulation efficiency .

- Medical Liquids : Perfluorodecalin is preferred for liquid ventilation due to higher oxygen solubility, though PDCH’s lower viscosity is advantageous in specialized formulations .

Biologische Aktivität

Perfluoro-1,3-dimethylcyclohexane (PFDMCH) is a fluorinated compound known for its unique chemical properties, including high stability and inertness. This article explores its biological activity, focusing on toxicity, environmental interactions, and implications for human health based on recent research findings.

PFDMCH is a perfluorinated derivative of 1,3-dimethylcyclohexane with the molecular formula and a molecular weight of approximately 400.06 g/mol. It is characterized by:

- Density : 1.85 g/mL at 20 °C

- Boiling Point : 101-102 °C

- Melting Point : -55 °C

- Chemical Structure : Highly stable due to strong carbon-fluorine bonds, making it resistant to biological degradation .

Toxicological Overview

Despite its widespread use in industrial applications, the toxicological properties of PFDMCH remain under-investigated. Current literature suggests that it exhibits low biological activity due to its chemical inertness. However, some studies highlight potential irritative effects:

- Eye and Skin Irritation : PFDMCH may cause irritation upon contact with skin or eyes .

- Respiratory Effects : Inhalation can lead to respiratory tract irritation .

Environmental Impact and Bioaccumulation

PFDMCH is classified among polyfluoroalkyl substances (PFAS), which have raised concerns regarding their persistence in the environment and bioaccumulation in living organisms. Research indicates:

- Bioaccumulation Potential : PFAS compounds, including PFDMCH, can accumulate in aquatic systems, leading to potential ecological impacts .

- Developmental Toxicity : Studies using zebrafish models have shown that certain PFAS can induce developmental toxicity, although specific data on PFDMCH is limited. The structural properties of PFAS contribute to their toxicity profiles .

Case Studies and Research Findings

- Zebrafish Toxicity Screening :

- Human Health Implications :

- Environmental Persistence :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.06 g/mol |

| Density | 1.85 g/mL at 20 °C |

| Boiling Point | 101-102 °C |

| Melting Point | -55 °C |

| Potential Health Effects | Eye irritation, skin irritation |

| Environmental Impact | High persistence and bioaccumulation |

Q & A

Q. What role does perfluoro-1,3-dimethylcyclohexane play as a solvent in spectroscopic studies?

this compound is valued for its chemical inertness and weak solvent-solute interactions, making it ideal for measuring phosphorescence and fluorescence properties of organic compounds. For example, it enables accurate determination of phosphorescence quantum yields and excited-state lifetimes of 4-thiouracil derivatives by minimizing quenching effects . Its low polarity also facilitates picosecond time-resolved fluorescence decay studies, as seen in S₂-xanthione quenching experiments .

Q. How is this compound utilized in polymerization processes?

The compound acts as a reaction medium in metallocene-catalyzed prepolymerization of propylene homopolymers. Its low reactivity allows precise control over polymerization conditions, such as temperature (20°C) and pressure (5 barg), while minimizing side reactions. Post-reaction, the solvent is easily evaporated, enabling efficient catalyst recovery .

Q. What are the thermal stability limits of this compound under experimental conditions?

Long-term stability tests at 110°C over 14 weeks showed minimal material degradation, with ≤1.5% volume change in elastomers like natural rubber and styrene-butadiene. However, nitrile rubber exhibited slight shrinkage (-1.13% volume change), suggesting compatibility varies with material composition .

Advanced Research Questions

Q. How can conflicting data on absorption coefficients of this compound be resolved across different wavelengths?

Evidence from infrared spectroscopy reveals absorption coefficients decrease with increasing wavelength (e.g., 2.94 µm to 6.45 µm). Researchers should calibrate instruments using standardized protocols and account for solvent purity, as impurities like residual fluorocarbons (e.g., PFC-5060) can skew results . Cross-verification with gas-phase ion mobility data (e.g., electron affinity values) may also clarify discrepancies .

Q. What methodological considerations are critical for plasma polymerization of this compound?

Optimal amorphous fluorocarbon (a-C:F) films are achieved at low RF power densities (10–300 mW/cm²) and 13.56 MHz frequency. Key parameters include maintaining an F/C ratio of ~2 for high optical transparency (refractive index: 1.38) and thermal stability (up to 210°C). Higher power densities introduce conjugated C=C bonds, reducing dielectric performance (ε = 2.3) .

Q. How does this compound influence ion generation in mass spectrometry?

Under glow discharge, it generates [PDCH-F]⁻ anions, which facilitate cation-to-anion transfer reactions (CAPTR). This is critical for analyzing post-translational modifications (PTMs) in proteins, where charge state manipulation enhances resolution in quadrupole time-of-flight (Q-ToF) instruments .

Q. What environmental risks arise from its use in hydraulic fracturing, and how can contamination be mitigated?

this compound is classified as a PFAS precursor, with potential degradation into persistent toxicants. Researchers should employ non-targeted analysis (NTA) using high-resolution mass spectrometry to detect breakdown products in groundwater. Remediation strategies include activated carbon filtration and advanced oxidation processes .

Q. How does its dielectric performance compare to other fluorocarbons in high-voltage applications?

DC breakdown measurements show this compound (C₈F₁₆) has lower breakdown strength than SF₆ but outperforms perfluoroheptene-1 (C₇F₁₄) at pressures ≤281 Torr. Its insulating properties degrade at higher electric fields due to electron avalanche effects, necessitating gap optimization in electrode design .

Methodological Tables

Table 1: Key Parameters for Plasma Polymerization

| Parameter | Optimal Range | Impact on Film Properties |

|---|---|---|

| RF Power Density | 10–300 mW/cm² | Higher power → Conjugated C=C bonds |

| Frequency | 13.56 MHz | Uniform film deposition |

| F/C Ratio | ~2 | Low refractive index (1.38) |

| Thermal Stability | Up to 210°C | Prevents dielectric degradation |

Table 2: Thermal Compatibility with Elastomers

| Material | Volume Change (%) | Weight Change (%) | Hardness Shift |

|---|---|---|---|

| Natural Rubber | +1.46 | +0.97 | +1 |

| Styrene-Butadiene | +0.37 | +0.19 | +2 |

| Nitrile Rubber | -1.13 | -0.41 | +4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.